1H-Imidazo[4,5-c]pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroimidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFPSSOGLQUVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954189 | |
| Record name | 3H-Imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3243-24-1 | |
| Record name | 3243-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H-imidazo[4,5-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1h Imidazo 4,5 C Pyridin 4 Ol and Its Derivatives
Classical and Modern Synthetic Routes to the Imidazo[4,5-c]pyridine Core
The construction of the fused imidazo[4,5-c]pyridine ring system is most commonly achieved by forming the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. mdpi.comnih.gov This approach typically involves precursors such as 3,4-diaminopyridines, which can undergo cyclization with various one-carbon synthons.
Cyclocondensation Reactions for Imidazole Ring Formation
Cyclocondensation represents one of the most fundamental and widely utilized strategies for synthesizing the imidazo[4,5-c]pyridine core. mdpi.com This approach involves the reaction of a 1,2-diamine, specifically a pyridine-3,4-diamine, with a suitable one-carbon electrophile, leading to the formation of the imidazole ring.
Commonly employed one-carbon sources include carboxylic acids (or their derivatives), aldehydes, and orthoesters. mdpi.comnih.gov The reaction of 3,4-diaminopyridine (B372788) with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, is a straightforward method to produce 2-substituted imidazo[4,5-c]pyridines. mdpi.com For instance, the reaction of 5-methyl-3,4-diamino-pyridine with boiling formic acid yields 7-methyl-3H-imidazo[4,5-c]pyridine. mdpi.com The use of microwave irradiation can significantly accelerate these reactions and improve yields. mdpi.com
Another variation is the condensation with aldehydes, typically under oxidative conditions, to form the imidazole ring. nih.gov For example, reacting 3,4-diaminopyridine with various benzaldehydes in the presence of an oxidizing agent can yield 2-aryl-substituted imidazo[4,5-c]pyridines. nih.gov A ytterbium triflate-catalyzed condensation of 3,4-diaminopyridine with orthoformate has also been reported as an effective method. mdpi.comnih.gov
| Pyridine Precursor | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-methyl-3,4-diamino-pyridine | Formic Acid | Reflux, 6h | 7-methyl-3H-imidazo[4,5-c]pyridine | Not specified |
| 3,4-diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), High Temp | 2-substituted imidazo[4,5-c]pyridine | ~75% |
| 3,4-diaminopyridine | Benzaldehyde Adduct | Na2S2O5 | 2-phenyl-5H-imidazo[4,5-c]pyridine | Not specified |
| 3,4-diaminopyridine | Orthoformate | Ytterbium triflate catalyst | Imidazo[4,5-c]pyridine | 32%-99% |
Approaches via 3,4-Diaminopyridine Precursors
The commercial availability of 3,4-diaminopyridine makes it a pivotal starting material for many synthetic routes to the imidazo[4,5-c]pyridine core. acs.org The primary challenge often lies in achieving regioselectivity when substitutions are required on the pyridine or imidazole nitrogens. acs.org
Researchers have developed methods for the selective acylation of either the N-3 or N-4 amino group of 3,4-diaminopyridine, which allows for directed synthesis. acs.org For example, reacting 3,4-diaminopyridine with acetyl chloride in dimethyl acetamide (B32628) leads to selective acylation at the N-3 position. acs.org Conversely, using tert-butyl dicarbonate (B1257347) unexpectedly introduces the carbamate (B1207046) group regioselectively at the N-4 position. acs.org These selectively protected intermediates can then be further functionalized and cyclized. For instance, an N-4 protected aminopyridine can undergo reductive amination to introduce a side chain at the N-3 position, followed by condensation and cyclization to yield the desired imidazo[4,5-c]pyridine. acs.org
The synthesis of 3,4-diaminopyridine itself can be achieved by the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This precursor chemistry is fundamental to accessing the diamine needed for subsequent cyclization reactions. nih.govnih.gov
Reductive Cyclization Strategies
Reductive cyclization offers an alternative and efficient one-step pathway to the imidazo[4,5-b]pyridine core, a strategy that can be adapted for the [4,5-c] isomer. This method typically starts with a nitro-aminopyridine precursor. mdpi.comnih.gov
In this approach, a 3-amino-4-nitropyridine (B85709) or a 4-amino-3-nitropyridine (B158700) is reacted with an aldehyde or ketone. The reaction proceeds through the in-situ reduction of the nitro group to an amino group, followed by spontaneous cyclization with the carbonyl compound to form the imidazole ring. Common reducing agents for this transformation include sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2·2H2O). mdpi.comnih.gov For example, the reaction of 2-nitro-3-aminopyridine with various aldehydes in the presence of Na2S2O4 provides a direct route to 3H-imidazo[4,5-b]pyridines. mdpi.comnih.gov This strategy is valued for its operational simplicity and the ability to construct the heterocyclic core in a single pot from readily available starting materials. mdpi.comnih.gov
Catalytic Transformations in Imidazo[4,5-c]pyridine Synthesis
Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to build complex molecular architectures with high efficiency and selectivity. The synthesis of imidazo[4,5-c]pyridines has significantly benefited from the application of palladium and copper catalysts, particularly for forming key carbon-nitrogen bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has become a powerful tool for constructing the imidazo[4,5-c]pyridine ring system. acs.orgnih.govacs.org One prominent strategy involves a palladium-catalyzed amidation followed by an intramolecular cyclization. nih.govacs.org This approach enables the facile synthesis of various substituted imidazo[4,5-c]pyridines. organic-chemistry.org
A notable example is the one-pot tandem process involving carbamoyl (B1232498) chloride amination and subsequent palladium-catalyzed intramolecular urea (B33335) cyclization, which provides efficient access to imidazo[4,5-c]pyridine-2-one ring systems. acs.org This method allows for the rapid elaboration of simple starting materials into more complex and pharmaceutically relevant heterocycles in synthetically useful yields. acs.org The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields. acs.orgmdpi.com For instance, catalysts like Pd(OAc)2 with ligands such as dppb (1,4-bis(diphenylphosphino)butane) have been effectively used. acs.org Suzuki cross-coupling reactions, catalyzed by palladium complexes, are also employed for the derivatization of pre-formed halo-imidazo[4,5-c]pyridine cores, allowing for the introduction of aryl or heteroaryl substituents. nih.gov
| Reaction Type | Starting Materials | Catalyst/Ligand | Key Transformation |
|---|---|---|---|
| Intramolecular Urea Cyclization | Urea precursors from 3-aminopyridines | Pd(OAc)2 / dppb | Formation of imidazo[4,5-c]pyridine-2-one core |
| Amidation/Cyclization | 3-amino-4-chloropyridines, Amides | Pd catalysts / XPhos ligands | Direct formation of the imidazo[4,5-c]pyridine ring |
| Suzuki Coupling | Bromo-imidazo[4,5-b]pyridines, Boronic acids | Pd(PPh3)4 | C-C bond formation to functionalize the core |
Copper-Catalyzed Amidation Reactions
Copper-catalyzed reactions have proven complementary to palladium-based methods, especially for the synthesis of N-aryl substituted precursors. nih.govacs.org Specifically, copper-catalyzed amidation is used for the arylation of 3-amino-4-chloropyridine (B21944) derivatives. acs.org
This strategy provides a high-yielding and direct route to monoarylated 3-amino-4-chloropyridines, which are key intermediates for subsequent cyclization. acs.org The reaction typically employs a copper(I) source, such as copper(I) iodide, a base like potassium phosphate, and a suitable ligand, for instance, (±)-trans-1,2-diaminocyclohexane. acs.org The resulting N-aryl-3-amino-4-chloropyridines can then be subjected to palladium-catalyzed amidation and cyclization to furnish the final imidazo[4,5-c]pyridine products. nih.govacs.org This two-step, copper-then-palladium sequence allows for the synthesis of a diverse library of N-substituted imidazo[4,5-c]pyridines. nih.govacs.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions
The construction of the 1H-Imidazo[4,5-c]pyridin-4-ol core and the subsequent functionalization of this scaffold are significantly advanced by metal-catalyzed cross-coupling reactions. These reactions, primarily utilizing palladium and copper catalysts, facilitate the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal for creating structural diversity.
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are instrumental in introducing aryl, vinyl, and alkynyl groups to the imidazopyridine framework. For instance, a facile synthesis of imidazo[4,5-b]pyridines, an isomeric relative of the target compound, has been achieved through a Palladium-catalyzed amide coupling reaction, which provides rapid access to products with substitutions at the N1 and C2 positions. beilstein-journals.org These methods often employ ligands like BINAP and XantPhos, whose steric and electronic properties are crucial for optimizing the efficiency of the cross-coupling process, especially with challenging substrates. acs.org
Copper catalysts have also proven indispensable, particularly for C-N, C-S, and C-O cross-coupling reactions. researchgate.net Copper(I)-catalyzed "click" chemistry, specifically the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, has been adapted for one-pot syntheses of complex imidazopyridine derivatives. nih.gov Furthermore, copper iodide (CuI) has been successfully used to catalyze three-component domino reactions and oxidative cyclizations, demonstrating the versatility of copper in building the imidazopyridine skeleton. researchgate.netrsc.org A one-pot procedure using a copper catalyst and air as a benign oxidant has been developed for the synthesis of related imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. nih.gov
| Catalyst System | Reaction Type | Application/Bond Formed | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Amidation / Amination | C-N bond formation for cyclization and derivatization | beilstein-journals.orgrsc.org |
| CuI / NaHSO₄·SiO₂ | Three-Component Domino | Synthesis of imidazo[1,2-a]pyridines | researchgate.net |
| Cu(OAc)₂ | Oxidative Amination | Synthesis of imidazo[1,5-a]pyridines via sp³ C-H activation | researchgate.net |
| CuBr | Oxidative Cyclization | One-pot synthesis from aminopyridines and nitroolefins | nih.gov |
| CuSO₄·5H₂O / Sodium Ascorbate | Click Reaction (CuAAC) | Formation of triazole-substituted imidazopyridines | nih.gov |
Regioselective Synthesis and Functionalization Techniques
Regioselectivity is a paramount challenge in the synthesis and derivatization of multi-nitrogen heterocyclic systems like this compound. Achieving functionalization at a specific atom allows for the systematic exploration of structure-activity relationships.
The inherent electronic properties of the imidazopyridine nucleus often direct incoming electrophiles or other reagents to a specific position. For example, the C3 position of the related imidazo[1,2-a]pyridine (B132010) is particularly electron-rich and susceptible to electrophilic substitution. However, achieving regioselectivity at other positions often requires carefully designed strategies, such as the use of directing groups, specific catalysts, or pre-functionalized starting materials. A highly regioselective C–H/S–H cross-coupling of imidazo[1,2-a]pyridines to form C-3 sulfenated products has been developed using a copper catalyst. mdpi.com Similarly, Lewis acids have been shown to promote the selective C-5 oxidative radical silylation of imidazopyridines. nih.gov
Acylation of the imidazopyridine core can be complex due to the presence of multiple nucleophilic nitrogen atoms and the electron-rich carbon at the C3 position (in related isomers). This can lead to mixtures of N-acylated and C-acylated products.
Strategic control over reaction conditions is key to achieving selectivity. For the acylation of 2-aminoimidazo[1,2-a]pyridine, it was found that using EDC/HOBT as activating agents for a carboxylic acid led to a selective Friedel-Crafts-type C-acylation at the C-3 position, yielding the desired product in 88% yield while minimizing N-acylation. researchgate.net In contrast, using trifluoroacetic anhydride (B1165640) resulted in N-acylation at the exocyclic amino group. researchgate.net The choice of activating reagent and reaction conditions is therefore decisive in directing the outcome of the acylation. researchgate.net Scandium(III) triflate (Sc(OTf)3) has also emerged as a promising Lewis acid catalyst for Friedel–Crafts acylation reactions on related heterocyclic systems. acs.org
Targeted derivatization of the this compound scaffold is essential for developing analogs with tailored properties. Different positions on the bicyclic ring system can be functionalized using specific chemical approaches.
N1 and N3 Positions: The nitrogen atoms of the imidazole ring can be selectively alkylated or arylated. A series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized with various substituents introduced at the N1 and N3 positions to explore interactions with biological targets. mdpi.com The choice of base and solvent is often critical in controlling the site of N-alkylation.
N4 (Pyridine Nitrogen): Alkylation of the pyridine nitrogen (numbered N5 in the 5H-imidazo[4,5-c]pyridine tautomer) has been shown to proceed with high regioselectivity. The reaction of 2-substituted-5H-imidazo[4,5-c]pyridines with alkyl halides like 4-chlorobenzyl bromide or butyl bromide in the presence of K₂CO₃ in DMF resulted predominantly in the formation of the N5 regioisomers. researchgate.net
C2 Position: The C2 position can be substituted by starting the synthesis from 3,4-diaminopyridine and a corresponding carboxylic acid or its equivalent. acs.org This allows for the incorporation of a wide variety of functional groups at this position.
C6 Position: Functionalization at the C6 position of the pyridine ring often requires starting with a pre-substituted diaminopyridine. For example, the synthesis of methyl-substituted imidazo[4,5-c]pyridines can be achieved by using the appropriately substituted 3,4-diaminopyridine as a precursor. acs.org
| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N1 / N3 | Alkylation | Alkyl halides, Base | Introduction of various substituents on imidazole nitrogens | mdpi.com |
| N4 (N5) | Alkylation | Alkyl halide, K₂CO₃, DMF | Predominant formation of N5 regioisomer | researchgate.net |
| C2 | Condensation | 3,4-diaminopyridine + Carboxylic acid | Incorporation of diverse groups at C2 | acs.org |
| C3 (isomer) | Acylation | Carboxylic acid, EDC/HOBT | Selective C-acylation over N-acylation | researchgate.net |
| C5 (isomer) | Silylation | Silane, DTBP, Lewis Acid | Selective oxidative radical silylation | nih.gov |
Emerging Synthetic Approaches
Modern synthetic chemistry continually seeks more efficient, environmentally friendly, and rapid methods for molecule construction. For the this compound system, microwave-assisted synthesis and one-pot methodologies represent significant advances toward these goals.
Microwave-assisted organic synthesis has become a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ibmmpeptide.com This technology is particularly effective for the synthesis of heterocyclic compounds, which can require long heating times in high-boiling solvents. ibmmpeptide.com
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-imidazole synthesis | 36 hours, 30% yield | 60-80 minutes, 46-80% yield | nih.gov |
| Phenacyl bromide synthesis | N/A | 15 minutes, 50-99% yield | mdpi.com |
| Imidazo[1,2-a]pyridine synthesis | N/A | 60 seconds, 24-99% yield | mdpi.com |
| GBBR/CuAAC one-pot reaction | Longer reaction times | 30 minutes (GBBR step), 60 °C | nih.gov |
Several one-pot strategies have been developed for imidazopyridine synthesis. An expeditious microwave-assisted, one-pot sequential route has been developed to synthesize pyrido-fused imidazo[4,5-c]quinolines. This method involves the reduction of a nitro group followed by a Pictet-Spengler cyclization in a single pot. Multi-component reactions (MCRs) are a particularly powerful type of one-pot synthesis. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, has been employed in the microwave-assisted one-pot synthesis of complex imidazopyridines. nih.gov Another approach involves an iodine-mediated one-pot synthesis that simultaneously constructs C-N and C-S bonds to form imidazo[1,5-a]pyridine (B1214698) analogs.
Synthetic Challenges and Future Directions in Imidazo[4,5-c]pyridine Annulation
The construction of the imidazo[4,5-c]pyridine ring system, a key step known as annulation, presents several synthetic challenges that researchers continue to address. A primary hurdle is achieving regioselectivity, particularly when substituents are introduced on the pyridine or imidazole rings. nih.govrsc.org The fusion of the imidazole ring onto the pyridine core can result in the formation of isomeric products, necessitating careful control of reaction conditions and the use of directing groups to obtain the desired isomer.
Another challenge lies in the development of efficient and environmentally benign synthetic routes. While classical methods often require harsh conditions and the use of hazardous reagents, modern synthetic chemistry is increasingly focused on the development of greener alternatives. This includes the use of water as a solvent, catalyst-free reactions, and tandem processes that reduce the number of synthetic steps and waste generation. acs.org
Future directions in the synthesis of imidazo[4,5-c]pyridines and their analogues are largely driven by the quest for new therapeutic agents. The structural similarity of 3-deazaguanine to the natural purine (B94841) guanine (B1146940) makes it a privileged scaffold in drug discovery. nih.govresearchgate.neteurekaselect.com Consequently, future research is expected to focus on:
Development of Novel Annulation Strategies: Exploring new catalytic systems, such as those based on transition metals or organocatalysts, to facilitate the efficient and regioselective formation of the imidazo[4,5-c]pyridine core.
Diversity-Oriented Synthesis: Creating libraries of diverse imidazo[4,5-c]pyridine derivatives by employing combinatorial chemistry and high-throughput screening techniques. This will enable the rapid identification of compounds with desired biological activities.
Late-Stage Functionalization: Devising methods for the selective modification of the imidazo[4,5-c]pyridine scaffold at a late stage of the synthesis. This approach allows for the introduction of various functional groups to fine-tune the pharmacological properties of the lead compounds.
Biocatalysis: Harnessing enzymes to perform key steps in the synthesis, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
The continued development of advanced synthetic methodologies will be crucial for unlocking the full therapeutic potential of this compound and its derivatives as promising candidates for the treatment of a wide range of diseases. nih.govresearchgate.neteurekaselect.com
Biological Activities and Pharmacological Potential of Imidazo 4,5 C Pyridin 4 Ol Derivatives
Antimycobacterial and Antitubercular Activity
Derivatives of the imidazo[4,5-c]pyridine nucleus have been the subject of extensive research for their potential as antimycobacterial agents. These investigations have spanned from initial in vitro screenings to in vivo studies and the identification of their molecular targets within the mycobacterium.
A number of studies have demonstrated the potent in vitro activity of imidazo[4,5-c]pyridine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, a series of novel imidazo[4,5-c]pyridine derivatives incorporating amide, urea (B33335), or sulfonamide functionalities were synthesized and evaluated for their antimycobacterial properties. researchgate.netrsc.org Several of these compounds exhibited significant activity against the H37Rv strain of M. tuberculosis. nih.gov
In one study, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, a closely related scaffold, were synthesized and tested for their in vitro antitubercular activity against the virulent H37Rv strain. nih.gov Four compounds from this series were identified as particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 0.8 µmol/L. nih.gov Another study focusing on imidazo[4,5-c]pyridine derivatives found that compounds 21, 22, and 23 were among the most active against M. tuberculosis. researchgate.net The table below summarizes the in vitro antitubercular activity of selected imidazo[4,5-b/c]pyridine derivatives.
| Compound | Target Organism | MIC (µmol/L) |
| 5c | M. tuberculosis H37Rv | 0.6 |
| 5g | M. tuberculosis H37Rv | 0.5 |
| 5i | M. tuberculosis H37Rv | 0.8 |
| 5u | M. tuberculosis H37Rv | 0.7 |
Data sourced from a study on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov
The promising in vitro results for certain imidazo[4,5-c]pyridine derivatives have led to their evaluation in animal models of tuberculosis. In a study involving an in vivo animal model, compounds 21, 22, and 23, which demonstrated potent in vitro activity, were shown to decrease the bacterial load in the lung and spleen tissues of infected animals. researchgate.net This finding underscores the potential of this class of compounds to be effective antitubercular agents in a physiological setting.
A crucial aspect of drug development is the identification of the molecular target through which a compound exerts its therapeutic effect. For imidazo[4,5-b]pyridine derivatives with antitubercular activity, computational and molecular docking studies have suggested that they may act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov DprE1 is a key enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel antitubercular drugs. researchgate.net
Molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising interactions with the active site of DprE1. nih.govnih.gov The nitro group-containing compounds have been shown to bind to the Cys387 residue of the DprE1 enzyme. nih.gov These computational findings provide a strong rationale for the observed antitubercular activity and suggest that these compounds may exhibit in vivo DprE1 inhibitory activity. nih.govnih.gov The inhibition of DprE1 disrupts the synthesis of essential components of the mycobacterial cell wall, leading to bacterial death.
Immunomodulatory Effects and Toll-like Receptor (TLR) Agonism
Beyond their direct antimicrobial effects, imidazo[4,5-c]pyridine derivatives have also been investigated for their ability to modulate the immune system. This activity is primarily mediated through their interaction with Toll-like receptors (TLRs), which are key components of the innate immune system. researchgate.netacs.org
Several novel 1H-imidazo[4,5-c]pyridine compounds have been identified as potent agonists of Toll-like receptor 7 (TLR7). acs.orgacs.org TLR7 is an endosomal receptor that recognizes single-stranded RNA, a molecular pattern associated with viral infections. nih.gov Activation of TLR7 on immune cells, such as dendritic cells and macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including type I interferons. researchgate.netnih.gov This innate immune response is crucial for antiviral defense and can also contribute to anti-tumor immunity. researchgate.netnih.gov The development of imidazo[4,5-c]pyridine-based TLR7 agonists is being explored for applications in cancer immunotherapy. acs.orgacs.org
While some imidazo[4,5-c]pyridine derivatives are selective for TLR7, others exhibit dual agonistic activity for both TLR7 and the closely related TLR8. nih.govnih.gov TLR8 also recognizes single-stranded RNA, and its activation leads to a distinct but overlapping cytokine profile compared to TLR7 activation. nih.gov The structural evolution from the imidazoquinoline scaffold, which includes well-known TLR7/8 agonists like imiquimod (B1671794) and resiquimod, to the 1H-imidazo[4,5-c]pyridine scaffold has allowed for the fine-tuning of this differential activity. nih.govnih.gov
Structure-activity relationship (SAR) studies have revealed that substitutions on the pyridine (B92270) ring of the 1H-imidazo[4,5-c]pyridine core can significantly influence the selectivity for TLR7 versus TLR8. nih.gov For example, certain substitutions can lead to a complete loss of TLR8 activity while maintaining or even enhancing TLR7 agonism. nih.gov This ability to modulate the TLR7/TLR8 activity profile is of significant interest for the development of targeted immunomodulatory therapies.
Induction of Interferon-alpha (IFN-α) and Proinflammatory Cytokines
Certain derivatives of the broader imidazoquinoline and imidazopyridine families are recognized for their ability to stimulate the innate immune system. Structural modification of imiquimod, a well-known interferon-alpha (IFN-α) inducer, has been a key strategy in the development of novel immunomodulating agents. nih.govresearchgate.net This activity is attributed to their function as Toll-like receptor 7 (TLR7) agonists. While initial research focused on antiviral applications, subsequent work has explored their potential as suppressors of other cytokines, such as tumor necrosis factor-alpha (TNF-α), through targeted structural changes to the core molecule. nih.gov For instance, modifications to an imiquimod analogue led to compounds with potent TNF-α suppressing activity but without the IFN-α inducing effects. nih.gov
Adenosine (B11128) Receptor Modulation
A significant area of research for 1H-imidazo[4,5-c]quinoline-4-amine derivatives, a class closely related to imidazo[4,5-c]pyridines, has been their interaction with adenosine receptors, particularly the A3 subtype. nih.govnih.gov
Orthosteric vs. Allosteric Binding Mechanisms
The interaction of ligands with receptors can occur through two primary mechanisms: orthosteric and allosteric binding.
Orthosteric Binding : This involves a ligand binding to the primary, evolutionarily conserved site on a receptor where the endogenous agonist (like adenosine) binds. nih.gov
Allosteric Binding : This occurs when a modulator binds to a topographically distinct site on the receptor. nih.govnih.govdtic.mil This binding event causes a conformational change in the receptor, which in turn modifies the binding or efficacy of the orthosteric ligand. core.ac.uk
Allosteric sites are generally less conserved across receptor subtypes, which can allow for the development of more selective drugs. nih.govfrontiersin.org For 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A3AR PAMs, the binding site is predicted to be a hydrophobic region on the cytosolic interface of the receptor, distinct from the orthosteric agonist binding site. nih.govdtic.mil Allosteric modulators offer the potential to fine-tune physiological responses with greater spatial and temporal selectivity compared to traditional orthosteric agonists. nih.gov
Structure-Activity Relationships for PAM Activity
The development of A3AR PAMs from the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been guided by extensive structure-activity relationship (SAR) studies. nih.gov These studies have explored how modifications at the 2-position and the 4-amino position of the imidazoquinoline ring system influence activity. nih.govnih.gov
Key findings from SAR studies include:
Substituents at the 2-position : Large, hydrophobic alkyl or cycloalkyl groups at this position are favorable for PAM activity. nih.gov For instance, derivatives with 2-cyclohexyl or 2-cycloheptyl substitutions demonstrate full PAM activity, while smaller or larger groups lead to diminished activity. researchgate.net
Substituents at the 4-amino position : A 3,4-dichlorophenyl group at the 4-amino position has been shown to improve A3AR PAM activity and subtype selectivity. nih.gov In other studies, benzyl (B1604629) and 3,4-dichlorophenyl groups at this position were found to be most effective at enhancing the maximal efficacy of an agonist. nih.gov
Hydrophobicity : In general, hydrophobic substitutions at both the 2- and 4-amino positions are required for full PAM activity, whereas polar substitutions are not well tolerated. researchgate.net
Research has successfully distinguished the structural requirements for allosteric enhancement from those that cause inhibition of orthosteric binding. nih.gov For example, derivatives with large 2-alkyl groups tend to act as PAMs, whereas a small 2-cyclopropyl group can result in an orthosteric antagonist. nih.govnih.gov
| Compound | 2-Position Substituent | Effect on Agonist Emax (% of Control) at 1.0 µM |
|---|---|---|
| 17 | Cyclopropyl | 109% |
| 7 | Cyclohexyl | 202% |
| 14 | Heptan-4-yl | 216% |
| 18 | Cyclohept-4-enyl | 241% |
| 20 | Cyclononyl | 242% |
Data synthesized from research findings. dtic.milacs.orgacs.org
Enzyme Inhibition and Receptor Modulation
Beyond adenosine receptors, derivatives of the 1H-imidazo[4,5-c]pyridine core have been developed as inhibitors of specific enzymes, demonstrating the versatility of this chemical scaffold. nih.gov
Cathepsin S Inhibition
Analogues of 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S, a cysteine protease involved in various disease processes. nih.govconsensus.app This class of inhibitors features a stable nitrile "warhead" that is crucial for its mechanism of action. nih.gov
Researchers have focused on optimizing these inhibitors to improve their pharmacological properties. By adjusting the pKa of basic nitrogen atoms within the molecule, a series of compounds were developed that maintain excellent cell-based activity while avoiding undesirable accumulation in tissues like the spleen. nih.gov One derivative, compound 47, proved to be highly potent in in vivo assays. nih.gov Another analogue containing an ethoxy group also demonstrated high activity. nih.gov
Optimization of Basic Nitrogen pKa for Lysosomotropism
The subcellular distribution of drug molecules can significantly impact their efficacy and potential for off-target effects. One important aspect of this is lysosomotropism, the tendency of basic compounds to accumulate in the acidic environment of lysosomes. While this can be a desirable property for certain therapeutic strategies, it can also lead to undesired sequestration and potential toxicity.
In the context of imidazo[4,5-c]pyridine derivatives, research has been conducted on the optimization of the basic nitrogen's pKa to control lysosomotropism. A study focused on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives, which are closely related to the pyridin-4-ol scaffold, investigated their potential as cathepsin S inhibitors. nih.gov The researchers aimed to separate the desired cellular activity from the undesired tissue accumulation by fine-tuning the pKa of a basic nitrogen atom within the molecule. nih.gov
Based on a theoretical understanding of in vivo lysosomotropism, it was hypothesized that by adjusting the pKa of the basic nitrogen, it would be possible to achieve potent cellular activity while avoiding excessive sequestration in tissues such as the spleen. nih.gov Through systematic chemical modifications, a set of compounds with pKa values in the range of 6-8 were identified. nih.gov These compounds demonstrated excellent cell-based activity while successfully avoiding significant accumulation in the spleen, validating the strategy of pKa optimization to mitigate lysosomotropism. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The imidazo[4,5-c]pyridine scaffold has been explored for the development of potent PARP inhibitors.
A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs were designed and synthesized as PARP inhibitors. asianpubs.org Evaluation of their activity against PARP-1 revealed that many of the synthesized compounds exhibited inhibitory effects at a concentration of 1µM. asianpubs.org One of the most promising compounds from this series, compound 8d , displayed a half-maximal inhibitory concentration (IC50) of 0.528 µM. asianpubs.org This compound was selected for further in vivo evaluation to assess its antitumor efficacy. asianpubs.org
Another study also highlighted the potential of imidazo[4,5-c]pyridine derivatives as PARP inhibitors. This research led to the identification of a potent inhibitor with an IC50 value of 8.6 nM, demonstrating the high affinity that molecules based on this scaffold can achieve for the PARP enzyme. nih.gov
Proton Pump Inhibition
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly block the H+/K+-ATPase, or gastric proton pump, in the parietal cells of the stomach, leading to a profound and long-lasting reduction of gastric acid secretion. This makes them highly effective for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
The imidazopyridine nucleus is a key structural feature of some proton pump inhibitors. nih.govresearchgate.netresearchgate.netnih.gov For instance, Tenatoprazole, an imidazo[4,5-b]pyridine derivative, is a known proton pump inhibitor. While this is a different isomer, it highlights the potential of the broader imidazopyridine class to act as H+/K+-ATPase inhibitors. A computational study has explored imidazopyridine analogues of existing PPIs to design new inhibitors with potentially longer plasma half-lives. researchgate.net Although specific research on 1H-imidazo[4,5-c]pyridin-4-ol derivatives as proton pump inhibitors is not detailed in the provided results, the established activity of related compounds suggests that this is a viable avenue for future drug discovery efforts.
Antiproliferative and Antiviral Activities
Due to their structural similarity to endogenous purines, imidazo[4,5-c]pyridine derivatives have been extensively investigated for their potential as antiproliferative and antiviral agents. These compounds have the ability to interfere with various cellular pathways that are essential for the growth and proliferation of cancer cells and the replication of viruses.
In Vitro Cytotoxic Activity on Human Cancer Cell Lines
A number of studies have demonstrated the in vitro cytotoxic activity of imidazo[4,5-c]pyridine derivatives against a variety of human cancer cell lines.
One study focused on a series of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives and evaluated their cytotoxic potential against human neuroblastoma cell lines. Several of these compounds exhibited moderate to potent antiproliferative activity. For instance, compounds 1g , 2d , and 4b were found to have IC50 values of less than 10 µM. nih.gov
Another investigation into imidazo[4,5-c]pyridin-2-one derivatives identified them as novel inhibitors of Src family kinases, which are often dysregulated in cancers like glioblastoma. Several of these compounds showed potent antiproliferative activity against various glioblastoma cell lines. For example, compound 1s demonstrated effective activity against U87, U251, T98G, and U87-EGFRvIII cell lines, with activity comparable to the known inhibitor PP2.
The table below summarizes the in vitro cytotoxic activity of selected imidazo[4,5-c]pyridine derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 1g | Neuroblastoma | < 10 |
| 2d | Neuroblastoma | < 10 |
| 4b | Neuroblastoma | < 10 |
| 1s | U87 (Glioblastoma) | Not specified, comparable to PP2 |
| U251 (Glioblastoma) | Not specified, comparable to PP2 | |
| T98G (Glioblastoma) | Not specified, comparable to PP2 | |
| U87-EGFRvIII (Glioblastoma) | Not specified, comparable to PP2 |
Hepatitis C Virus (HCV) Replication Inhibition
Derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of Hepatitis C Virus (HCV) replication. A key target for these compounds is the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for synthesizing the viral RNA genome. researchgate.netnih.gov
Research into this class of molecules has often utilized the Bovine Viral Diarrhea Virus (BVDV), a related pestivirus, as a surrogate model for HCV due to structural similarities in their polymerases. nih.govresearchgate.net A series of imidazo[4,5-c]pyridines were developed and tested against BVDV, leading to the identification of highly active and selective molecules that interact with the viral RdRp. nih.gov One such derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), proved to be a potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), another related pestivirus. nih.gov Studies on BPIP-resistant CSFV revealed a mutation (T259S) in the NS5B polymerase, providing strong evidence that the RdRp is the direct target of this compound class. nih.gov
Subsequent optimization of this scaffold led to the discovery of derivatives with potent and selective activity against HCV itself. researchgate.net Extensive modifications to the benzyl group of the initial series resulted in a compound with high potency (EC₅₀ of 0.004 µM) and selectivity for HCV. researchgate.net The mechanism of action for these compounds is the inhibition of replication of a genotype 2a cell culture infectious HCV (HCVcc). researchgate.net Further design and synthesis efforts based on the structure of known NS5B inhibitors like tegobuvir (B1682003) have also yielded imidazo[4,5-c]pyridine derivatives with significant antiviral potency against HCV genotype 1b. researchgate.net
| Compound | Target Virus | Target Protein | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | CSFV Alfort(187) | NS5B (RdRp) | 1.6 µM | nih.gov |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | CSFV Wingene | NS5B (RdRp) | 0.8 µM | nih.gov |
| Optimized Imidazo[4,5-c]pyridine (Compound 30) | HCV | NS5B (RdRp) | 0.004 µM | researchgate.net |
| Tegobuvir-based Imidazo[4,5-c]pyridine (Compound 3) | HCV (genotype 1b) | NS5B (RdRp) | 1.163 nM | researchgate.net |
Antiglycation and Antioxidative Potential
Imidazo[4,5-c]pyridin-4-ol derivatives have demonstrated notable potential in combating glycation and oxidative stress. Glycation, the non-enzymatic reaction between reducing sugars and free amino groups of proteins, leads to the formation of Advanced Glycation Endproducts (AGEs), which contribute to chronic diseases. nih.gov
Studies on related imidazopyridine benzohydrazones have shown that their antiglycation and antioxidative activities are correlated. nih.govarabjchem.org A clear trend was observed where the potency of both activities increased with a greater number of hydroxyl groups on the molecule. nih.gov This is attributed to their high redox potential and enhanced ability to donate electrons. nih.gov Derivatives with di- and trihydroxy substitutions showed particularly good activity. arabjchem.orgresearchgate.net
A specific derivative, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was identified as a product of the Maillard reaction between fructose (B13574) and histidine. nih.gov This compound exhibits its antioxidant effects primarily through the chelation of metal ions, specifically Fe²⁺. nih.gov It demonstrates a concentration-dependent capacity for free radical scavenging and a significant reducing power. nih.gov Computational studies further suggest that IMPE exerts its antioxidant effects by directly interacting with DPPH and ABTS radicals. nih.gov
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine benzohydrazones | Antiglycation & Antioxidant | Activity increases with the number of hydroxyl groups. Compound 25 showed potent antiglycation activity (IC₅₀ = 140.16 µM). | nih.govarabjchem.orgresearchgate.net |
| 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) | Antioxidant | Acts via Fe²⁺ chelation and direct radical interaction. Concentration-dependent free radical clearance. | nih.gov |
Influence on Cellular Pathways (Cancer, Pathogens, Immune System)
The structural analogy of imidazopyridines to purines enables them to interact with and influence a wide array of cellular pathways, making them promising candidates for treating diseases ranging from cancer to microbial infections. nih.govnih.govmdpi.com
Cancer: Imidazo[4,5-c]pyridine derivatives have been investigated as potential anticancer agents targeting various cellular mechanisms. nih.gov
Enzyme Inhibition: The derivative 3-deazaneplanocin (B1662806) A (DZNep), which contains an imidazo[4,5-c]pyridine core, functions as an inhibitor of S-adenosyl-l-homocysteine synthesis and the histone methyltransferase EZH2, giving it potential applications in cancer therapy. nih.govmdpi.com Other derivatives have been developed that show moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov One such compound demonstrated a PARP inhibition IC₅₀ value of 8.6 nM and enhanced the efficacy of the chemotherapeutic agent temozolomide (B1682018) in human tumor cell lines. nih.gov
Cytoskeletal Disruption: Certain imidazo[4,5-b]pyridine-derived acrylonitriles, close structural relatives, have been found to target tubulin. nih.gov By inhibiting tubulin polymerization, these compounds potently disrupt cancer cell proliferation and migration without affecting the viability of normal cells. nih.gov
Pathogens: The imidazo[4,5-c]pyridine scaffold has served as a basis for developing agents against various pathogens.
Antifungal Activity: Glucosamine-6-phosphate (GlcN-6-P) synthase is a vital enzyme for the synthesis of fungal cell walls. nih.govtandfonline.comnih.gov Its absence is lethal to fungi, making it an attractive target for new antifungal drugs. tandfonline.comnih.gov Imidazo[4,5-c]pyridine derivatives have been identified as a potential molecular scaffold for targeting this enzyme. nih.gov
Antitrypanosomal Activity: African trypanosomiasis, a fatal disease caused by Trypanosoma brucei, has been a target for imidazopyridine-based drugs. nih.gov Derivatives of the related imidazo[4,5-b]pyridine class have shown potent inhibitory effects on the parasite's methionyl-tRNA synthetase, an enzyme essential for protein synthesis and translation. nih.gov One specific compound exhibited an IC₅₀ of less than 50 nM and an EC₅₀ of 39 nM against this enzyme. nih.gov
Immune System: Imidazopyridine derivatives have been shown to possess anti-inflammatory properties. nih.gov The compound known as X22, an imidazopyridine derivative, was found to significantly inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This suggests a potential role for these compounds in modulating inflammatory responses within the immune system. nih.govnih.gov
| Area | Target/Pathway | Example Compound/Derivative Class | Observed Effect/Activity | Reference |
|---|---|---|---|---|
| Cancer | PARP Inhibition | Imidazo[4,5-c]pyridine (Compound 9) | IC₅₀ = 8.6 nM | nih.gov |
| Cancer | EZH2 Inhibition | 3-deazaneplanocin A (DZNep) | Inhibition of histone methyltransferase | nih.govmdpi.com |
| Pathogens (Fungi) | Glucosamine-6-phosphate synthase | Imidazo[4,5-c]pyridines | Potential inhibition of fungal cell wall synthesis | nih.gov |
| Pathogens (Trypanosomes) | Methionyl-tRNA synthetase | Imidazo[4,5-b]pyridine (Compound 20) | EC₅₀ = 39 nM | nih.gov |
| Immune System | Inflammatory Cytokine Production | Imidazopyridine (X22) | Inhibition of TNF-α and IL-6 production | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Substitution Effects on Biological Activity.nih.govnih.govnih.gov
The biological activity of 1H-Imidazo[4,5-c]pyridin-4-ol derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Systematic modifications have revealed critical insights into the molecular interactions that govern the efficacy of these compounds.
Substitutions at key positions of the this compound core have been shown to be pivotal in determining the biological activity of its derivatives. For instance, in the context of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, modulation of activity was achieved through substitution at the pyridone nitrogen. nih.gov The introduction of an indane ring and appropriate substitution on the imidazo[4,5-c]pyridin-4-one core led to a novel series of compounds with the desired dual activity. nih.gov
In the pursuit of Aurora kinase inhibitors, lead optimization studies on related imidazo[4,5-b]pyridine derivatives highlighted the importance of substitutions at the 7-position (analogous to the C6 position). The incorporation of a 1-benzylpiperazinyl motif at this position resulted in a new class of inhibitors with favorable in vitro properties. nih.gov Furthermore, the cocrystallization of Aurora-A with a derivative from this class provided a clear understanding of the interactions of these inhibitors with the Aurora kinases. nih.gov
The table below summarizes the observed effects of substitutions at various positions on the biological activity of imidazo[4,5-c]pyridine derivatives based on reported studies.
| Position | Substituent Type | Resulting Biological Activity | Reference |
| Pyridone Nitrogen | Various | Modulation of dual AT1 antagonism and PPARγ partial agonism | nih.gov |
| C6 (analogous to 7-position in imidazo[4,5-b]pyridine) | 1-benzylpiperazinyl | Potent Aurora kinase inhibition | nih.gov |
The introduction of alkyl, aryl, and heteroaryl moieties at various positions of the imidazo[4,5-c]pyridine core has been a successful strategy in the development of potent and selective inhibitors. For instance, in the optimization of Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, the incorporation of a phenyl group as part of a 1-benzylpiperazinyl motif at the 7-position was a key feature of the lead compound. nih.gov Further refinement of physicochemical properties was achieved by incorporating solubilizing groups, such as a methylisoxazole moiety, which ultimately led to a highly orally bioavailable preclinical development candidate. nih.gov
In the context of dual AT1 antagonists and PPARγ partial agonists, the strategic placement of substituents on an indane ring, which can be considered an aryl substitution on the core, was instrumental in achieving the desired dual activity. nih.gov The specific nature of these substitutions, whether they were simple alkyl groups or more complex aryl systems, was a critical determinant of the compound's potency and efficacy at both receptors. nih.gov
The following table provides examples of how different substitution types have influenced the biological activity of imidazo[4,5-c]pyridine and related structures.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| 7-position (imidazo[4,5-b]pyridine) | Phenyl (within a larger motif) | Enhanced Aurora kinase inhibition | nih.gov |
| 7-position (imidazo[4,5-b]pyridine) | Methylisoxazole (as part of a side chain) | Improved physicochemical properties and oral bioavailability | nih.gov |
| Imidazo[4,5-c]pyridin-4-one core | Indane ring (aryl) | Conferred dual AT1 antagonism and PPARγ partial agonism | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design.researchgate.netnih.gov
Pharmacophore modeling and ligand-based drug design have been instrumental in the rational design of novel this compound derivatives. These computational techniques help in identifying the key structural features required for biological activity, even in the absence of a known target structure.
In the development of poly(ADP-ribose) polymerase (PARP-1) inhibitors, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were designed and synthesized. researchgate.net This work led to the identification of a potent PARP-1 inhibitor, showcasing the utility of designing compounds based on a recognized pharmacophore for PARP-1 inhibition. researchgate.net The bioisosteric replacement of a phenyl ring in a known PARP inhibitor with the imidazo[4,5-c]pyridine scaffold was a key design strategy. researchgate.net
Similarly, for the related imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, 3D-QSAR and docking studies were performed. nih.gov These models identified key structural requirements for activity and were used to predict the potency of newly designed analogues. nih.gov The 3D contour maps generated from these models provided a visual representation of the regions where steric bulk, and electropositive or electronegative groups would be favorable for activity. nih.gov
Relationship between Molecular Structure and Pharmacokinetic Properties (e.g., Oral Bioavailability, Tissue Accumulation).nih.govnih.gov
The relationship between the molecular structure of this compound derivatives and their pharmacokinetic properties is a critical aspect of drug development. In the optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, a key objective was to identify an orally bioavailable preclinical candidate. nih.gov This was achieved through the refinement of physicochemical properties by incorporating solubilizing groups. nih.gov The resulting compound demonstrated high oral bioavailability and efficacy in in vivo studies. nih.gov
The issue of tissue accumulation has also been addressed in the context of related imidazo[4,5-c]pyridine derivatives. For 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors, a theoretical understanding of in vivo lysosomotropism was applied. nih.gov By adjusting the pKa of basic nitrogen-containing inhibitors, a set of compounds was identified that exhibited excellent cell-based activity while avoiding undesired sequestration in the spleen. nih.gov This highlights the importance of tuning physicochemical properties, such as basicity, to achieve a favorable pharmacokinetic profile.
The following table illustrates the impact of structural modifications on the pharmacokinetic properties of imidazopyridine derivatives.
| Structural Modification | Pharmacokinetic Property Affected | Outcome | Reference |
| Incorporation of solubilizing groups (e.g., methylisoxazole) | Oral Bioavailability | Increased oral bioavailability | nih.gov |
| Adjustment of pKa of basic nitrogen | Tissue Accumulation | Avoided undesired sequestration in the spleen | nih.gov |
Computational and Theoretical Investigations of 1h Imidazo 4,5 C Pyridin 4 Ol Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the molecular and electronic properties of 1H-Imidazo[4,5-c]pyridin-4-ol derivatives. These methods allow for a detailed examination of the electron distribution and energy levels within the molecules, which are crucial determinants of their chemical behavior.
Density Functional Theory (DFT) Studies
DFT has been widely applied to study the geometry, electronic structure, and reactivity of imidazopyridine derivatives. By approximating the electron density of a molecule, DFT can accurately compute various molecular properties, providing a theoretical framework to understand and predict their chemical nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com
For a series of substituted imidazo[4,5-b]pyridine derivatives, which are structurally related to this compound, DFT calculations have been used to determine their frontier orbital energies. These studies reveal how different substituents on the imidazopyridine core can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the compounds. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.
Table 1: Frontier Molecular Orbital Energies of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -6.15 | -1.52 | 4.63 |
| Ethyl 2-((6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)acrylate | -6.21 | -1.78 | 4.43 |
| Ethyl 2-((6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)methyl)acrylate | -6.18 | -1.75 | 4.43 |
Note: The data presented is for imidazo[4,5-b]pyridine derivatives as a reference for the behavior of related imidazo[4,5-c]pyridine structures. The exact values for this compound derivatives may vary.
DFT calculations are also employed to predict a range of other molecular properties that are crucial for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map is a valuable tool that illustrates the charge distribution within a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[4,5-b]pyridine derivatives, MEP maps have shown that the most negative potential is typically located around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, indicating these are the primary sites for electrophilic attack. uctm.edu
Polarizability, another key property, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions, such as π-π stacking, which can be significant in biological systems. Computational studies on related heterocyclic systems demonstrate that the polarizability can be influenced by the nature and position of substituents on the aromatic rings.
Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insights into the local electron density distribution. This information is particularly useful for predicting how a molecule might interact with a surface, for example, in the context of corrosion inhibition or adsorption onto a material. In studies of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors, Mulliken charge analysis has been used to identify the atoms that are most likely to be involved in the adsorption process on a metal surface. uctm.edu The analysis typically reveals that heteroatoms, such as nitrogen and oxygen, carry significant negative charges, making them the primary sites for interaction with the positively charged metal surface. This targeted adsorption is a key factor in the protective properties of these molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical properties of this compound derivatives, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govrsc.orgresearchgate.net TD-DFT can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in UV-Vis spectroscopy.
A theoretical investigation into the excited state mechanism of 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) complexed with methanol (B129727) molecules provides valuable insights. nih.gov The study calculated the electronic transition energies and oscillator strengths, showing that the lowest energy singlet excited state (S1) is primarily a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO, with a significant oscillator strength. nih.gov These calculations are crucial for interpreting experimental spectra and for designing molecules with specific photophysical properties, such as fluorescent probes or materials for organic light-emitting diodes (OLEDs).
Table 2: Calculated Electronic Transition for a 2-(phenyl)imidazo[4,5-c]pyridine-Methanol Complex
| Excited State | Excitation Energy (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S1 | 326.54 | 0.7578 | HOMO -> LUMO |
Source: Adapted from theoretical studies on 2-(phenyl)imidazo[4,5-c]pyridine. nih.gov
Molecular Docking and Drug-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an essential tool for predicting the binding affinity and interaction patterns of a potential drug molecule (ligand) with its biological target, typically a protein or enzyme.
Derivatives of the imidazo[4,5-c]pyridine scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, imidazo[4,5-c]pyridin-2-one derivatives have been investigated as inhibitors of Src family kinases, which are implicated in glioblastoma. nih.gov Molecular dynamics simulations of the most active compound in this series revealed its possible binding patterns within the ATP binding site of these kinases. nih.gov
In another study, novel imidazo[4,5-c]pyridine derivatives were synthesized and evaluated as antimicrobial agents, with molecular docking used to investigate their interactions with GlcN-6-P synthase. nih.gov Similarly, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been designed and studied as potential antitubercular agents, with docking studies suggesting promising interactions with the DprE1 enzyme. nih.govresearchgate.net These computational predictions of drug-receptor interactions are invaluable for guiding the synthesis of more potent and selective inhibitors.
Table 3: Representative Molecular Docking Scores of Imidazo[4,5-c]pyridine and Related Derivatives against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) derivative | Oxidoreductase (PDB: 4XO7) | -9.207 | Breast Cancer researchgate.net |
| Indolo-imidazo[1,2-a]pyridine derivative | Cytochrome B (QcrB) | -7.36 | Tuberculosis nanobioletters.com |
| Imidazo[4,5-b]pyridine-5-thione derivative | Tyrosyl-tRNA synthetase | -9.37 | Antimicrobial tandfonline.com |
Note: The docking scores are indicative of the binding affinity, with more negative values suggesting stronger binding. The data is for related imidazopyridine structures and serves as a reference.
Ligand-Protein Binding Mode Predictions
Molecular docking is a key computational technique used to predict the binding orientation of a ligand to its protein target. For derivatives of the imidazo[4,5-c]pyridine scaffold, docking studies have been crucial in elucidating their mechanism of action against various biological targets.
For instance, molecular docking studies of novel imidazo[4,5-c]pyridine derivatives with GlcN-6-P synthase have been performed to understand their antimicrobial activity. These studies help in visualizing the interactions between the compounds and the active site of the enzyme, providing a basis for their observed biological activity. nih.gov Similarly, in the context of cancer research, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for the treatment of glioblastoma. nih.gov Molecular dynamics simulations revealed the possible binding patterns of the most active compounds in the ATP binding site of SFKs. nih.gov
The structural similarity of imidazopyridines to purines has prompted investigations into their potential as kinase inhibitors. nih.gov The imidazopyridine ring has been identified as a novel hinge-binding inhibitor scaffold for c-Met kinase. researchgate.net Structural optimization based on the enzyme inhibitory mechanism has led to the discovery of potent c-Met kinase inhibitors with nanomolar activity. nih.gov
Binding Affinity Estimation and Scoring
Computational methods are also employed to estimate the binding affinity between a ligand and its target protein, often expressed as a scoring function in docking programs or through more rigorous methods like free energy calculations.
In the development of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, compounds were identified that exhibited potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov This indicates a strong binding affinity, which was further correlated with their antiproliferative potency in glioblastoma cell lines. nih.gov
For a series of imidazo[4,5-c]pyridines developed as PARP inhibitors, the most potent compound demonstrated an IC50 value of 8.6 nM, signifying high binding affinity. mdpi.com Similarly, 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids have been synthesized, with the most active derivative showing a cathepsin S (CTSS) IC50 of 25 nM. nih.gov
The following table summarizes the binding affinity data for selected this compound derivatives against various targets.
| Derivative Class | Target | Measurement | Value |
| Imidazo[4,5-c]pyridin-2-ones | Src and Fyn kinases | Inhibition | Submicromolar range nih.gov |
| Imidazo[4,5-c]pyridines | PARP | IC50 | 8.6 nM mdpi.com |
| 1H-Imidazo[4,5-c]pyridine-4-carbonitriles | Cathepsin S (CTSS) | IC50 | 25 nM nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of interactions over time.
For the imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs, MD simulations were crucial in analyzing the binding mode within the ATP binding site. nih.gov These simulations offer a deeper understanding of the key interactions that stabilize the ligand-protein complex, which is essential for rational drug design. The use of MD simulations has also been noted in the investigation of imidazopyridines as B-Raf kinase inhibitors, highlighting the broad applicability of this technique in studying this class of compounds. mdpi.com
Computational Studies of Physicochemical Properties
The protonation state of a molecule, determined by its pKa value, is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to a target protein. Computational methods for pKa prediction are therefore vital in drug development. nih.gov
For nitrogen-containing cathepsin S inhibitors based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold, the pKa of the basic nitrogen was adjusted to optimize cellular activity while avoiding undesired sequestration in the spleen. nih.gov This highlights the practical application of understanding and predicting pKa values in lead optimization. nih.gov
Computational analysis of the protonation equilibria of imidazo[4,5-b]pyridine derived iminocoumarins has shown excellent agreement between experimentally measured and computationally determined pKa values. researchgate.net These studies indicate that such compounds are monoprotonated cations at neutral pH. researchgate.net
Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides insights into the electronic structure of a molecule and its interactions with the solvent. The solvent effect on the absorption and fluorescence of a bioactive imidazole derivative, 2-(2,4-difluorophenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govnih.govphenanthroline, has been analyzed using multi-component linear regression, revealing the influence of various solvent parameters. nih.gov While specific studies on this compound are not detailed in the provided results, the investigation of related imidazole derivatives suggests that such computational analyses are relevant for understanding the photophysical properties of this compound class.
Computational Approaches in Drug Likeness and Lead Optimization
Computational tools are extensively used to predict the drug-likeness of compounds and to guide lead optimization efforts. These approaches assess properties such as solubility, permeability, and metabolic stability.
In the development of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, ADME prediction was employed to assess whether the most active compound meets the criteria for a central nervous system (CNS) drug. nih.gov Lead optimization studies on imidazo[4,5-b]pyridine-based kinase inhibitors have led to the identification of orally bioavailable preclinical development candidates. researchgate.net These studies often involve the refinement of physicochemical properties through the incorporation of solubilizing groups to improve pharmacokinetic profiles. researchgate.net
Advanced Spectroscopic and Analytical Techniques in 1h Imidazo 4,5 C Pyridin 4 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For derivatives of the imidazo[4,5-c]pyridine scaffold, NMR is essential for confirming the identity, purity, and structure of newly synthesized compounds. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical step in its identification. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, by analyzing the fragmentation patterns produced during the ionization process, researchers can deduce the structure of different parts of the molecule. This technique has been cited as a key characterization method for new imidazo[4,5-c]pyridine derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The imidazo[4,5-c]pyridine system contains a conjugated π-electron system, which is expected to produce characteristic absorptions in the UV range. UV spectral data has been noted as important in the structural assignment of 3-deazaguanine nucleoside derivatives. nih.gov Changes in substitution on the heterocyclic core would be expected to shift the λmax, providing evidence of successful chemical modification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This makes IR spectroscopy an excellent tool for identifying the presence of specific functional groups. For 1H-Imidazo[4,5-c]pyridin-4-ol, key vibrational modes would include:
O-H stretching: Indicating the hydroxyl group.
N-H stretching: From the imidazole (B134444) ring.
C=O stretching: If the compound exists in its keto tautomeric form (1H-Imidazo[4,5-c]pyridin-4(5H)-one).
C=C and C=N stretching: Characteristic of the aromatic and imidazole rings.
This technique is routinely used to confirm the structural features of newly synthesized imidazo[4,5-c]pyridine compounds. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) that compose a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₅N₃O for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This classical analytical method is often used as a final confirmation of the identity of novel imidazo[4,5-c]pyridine derivatives. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Principles and Application: The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.
Research Findings: A thorough search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for the specific compound this compound. While crystal structures for related imidazo[4,5-c]pyridine derivatives and other isomers have been reported, the specific data for the title compound is not available.
Were a crystal structure to be determined, the resulting data would be presented in a standardized format, typically in a crystallographic information file (CIF). The key parameters would be summarized in a data table similar to the hypothetical example below. This table would provide crucial information about the crystal's unit cell dimensions, symmetry, and the quality of the structural refinement.
Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been published.
| Parameter | Hypothetical Value | Description |
| Formula | C₆H₅N₃O | The molecular formula of the compound. |
| Formula Weight | 135.12 | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 7.1 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle of the 'α' axis of the unit cell. |
| β (°) | 98.5 | Angle of the 'β' axis of the unit cell. |
| γ (°) | 90 | Angle of the 'γ' axis of the unit cell. |
| Volume (ų) | 607.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.478 g/cm³ | The calculated density of the crystal. |
| R-factor | < 0.05 | An indicator of the quality of the fit between experimental and calculated data. |
This data would be invaluable for understanding the compound's intermolecular interactions, such as hydrogen bonding involving the hydroxyl and imidazole groups, which dictate its physical properties and can influence its biological activity.
Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Analysis
Chromatography is a cornerstone of chemical synthesis and analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are essential tools.
Column Chromatography: This technique is primarily used for the purification of chemical compounds on a preparative scale. A solution of the crude reaction mixture is passed through a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then used to elute the components. Separation is achieved based on the differential adsorption of the compounds to the stationary phase; less polar compounds typically elute faster than more polar compounds.
While specific purification protocols for this compound are not detailed in the literature, a general approach for related imidazopyridine derivatives often involves silica gel chromatography with a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes, or a more polar system such as methanol (B129727) in dichloromethane, to account for the polar hydroxyl group.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times.
Reverse-phase HPLC (RP-HPLC) is a common mode used for polar compounds like this compound. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification.
No specific HPLC methods for this compound are currently published. However, a typical method would be developed to ensure a sharp peak with a reasonable retention time, allowing for accurate purity assessment. The table below illustrates the kind of parameters that would be defined in such a method.
Illustrative HPLC Method Parameters for this compound Analysis This table is for illustrative purposes only and represents a typical starting point for method development.
| Parameter | Example Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase where separation occurs. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase. |
| Gradient | 5% to 95% B over 15 minutes | The changing composition of the mobile phase to elute compounds. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |
| Column Temperature | 30 °C | Maintained for consistent and reproducible retention times. |
| Detection | UV at 254 nm | The wavelength at which the compound is detected. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
These chromatographic techniques are crucial for obtaining this compound in high purity, which is a prerequisite for subsequent structural analysis, biological testing, and other research applications.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications for 1H-Imidazo[4,5-c]pyridin-4-ol Derivatives
The versatility of the imidazo[4,5-c]pyridine scaffold allows for its exploration in a multitude of disease contexts. Researchers are actively investigating its derivatives for novel therapeutic uses beyond their initially identified activities. The core structure's ability to interact with various biological targets makes it a fertile ground for discovering new medical applications. nih.gov
Key Research Areas:
Oncology: Derivatives have shown potential as Poly (ADP-ribose) polymerase (PARP) inhibitors, which can sensitize cancer cells to chemotherapy. nih.gov Further research is aimed at identifying more potent and selective PARP inhibitors within this chemical class.
Neurodegenerative Diseases: Given their ability to modulate kinases, researchers are exploring the potential of these compounds in treating neuroinflammatory and neurodegenerative conditions.
Infectious Diseases: The imidazo[4,5-c]pyridine nucleus is being investigated for its activity against various pathogens. For instance, some derivatives have been tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. nih.gov Other related imidazopyridine compounds have shown activity against Trypanosoma brucei, the parasite causing African trypanosomiasis, by targeting enzymes like methionyl-tRNA synthetase. nih.gov
Inflammatory and Autoimmune Disorders: Certain derivatives have been identified as inhibitors of cathepsin S, a protein involved in immune responses, suggesting their potential in treating autoimmune diseases. nih.gov Another related compound from the imidazo[4,5-b]pyridine series has been studied for its anti-inflammatory effects in retinal ischemia. nih.gov
Cardiovascular Diseases: A series of imidazo[4,5-c]pyridin-4-one derivatives have been developed as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor-γ (PPARγ), indicating their potential for treating hypertension and related metabolic disorders. nih.gov
Design of Highly Selective and Potent Analogues
A critical aspect of future research is the rational design of new analogues with enhanced potency and selectivity for their intended biological targets. This involves a deep understanding of the structure-activity relationships (SAR) to guide the chemical modifications of the parent compound.
Strategies for Analogue Design:
Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how these compounds bind to their target proteins. This information is crucial for designing new derivatives that fit more precisely into the binding site, thereby increasing potency and selectivity. nih.gov
Modification of Substituents: The biological activity of imidazo[4,5-c]pyridine derivatives can be fine-tuned by altering the substituents at various positions of the heterocyclic ring. For example, modifications at the C6 position of the imidazopyridine ring have led to derivatives with higher potency for inhibiting certain kinases. nih.gov
Conformational Restriction: Introducing conformational constraints, such as incorporating ring structures, can lock the molecule in a bioactive conformation, leading to improved affinity for the target. This approach was successfully used in developing dual AT1 receptor antagonists and PPARγ partial agonists. nih.gov
Table 1: Examples of this compound Derivatives and their Biological Targets
| Compound Derivative | Target | Therapeutic Area |
|---|---|---|
| Imidazo[4,5-c]pyridine-4-carbonitrile hybrids | Cathepsin S | Autoimmune Disorders nih.gov |
| Imidazo[4,5-c]pyridin-4-one derivatives | Angiotensin II type 1 (AT1) receptor and PPARγ | Cardiovascular Disease nih.gov |
| Imidazo[4,5-c]pyridine derivatives | PARP | Oncology nih.gov |
Advanced Preclinical Studies and In Vivo Models
To bridge the gap between promising in vitro data and clinical application, rigorous preclinical evaluation using advanced in vivo models is essential. These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of the drug candidates.
Components of Preclinical Evaluation:
Pharmacokinetic Profiling: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compounds in animal models. Good ADME properties are crucial for ensuring that the drug can reach its target in the body at therapeutic concentrations. nih.gov
Efficacy in Disease Models: The therapeutic effect of the lead compounds must be demonstrated in relevant animal models of the targeted disease. For instance, imidazo[4,5-b]pyridine derivatives have been tested in mouse models of spared nerve injury to evaluate their potential in treating neuropathic pain. acs.org
Toxicology Studies: Comprehensive safety and toxicology assessments are required to identify any potential adverse effects before the compound can be considered for human trials.
Drug Discovery and Development Pipeline Integration
The successful integration of this compound derivatives into the drug discovery and development pipeline requires a systematic and milestone-driven approach. This process involves several stages, from initial hit identification to the selection of a clinical candidate.
Phases of Drug Discovery and Development:
Hit Identification: High-throughput screening of compound libraries to identify initial "hits" with desired biological activity.
Lead Generation: Chemical modification of the hits to generate lead compounds with improved potency and drug-like properties.
Lead Optimization: Further refinement of the lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects. acs.org
Preclinical Development: In-depth in vivo studies in animal models to establish proof of concept and assess safety. rsc.org
Clinical Trials: If the compound shows promise in preclinical studies, it can then move into human clinical trials.
Synthetic Innovations for Scalable Production
The development of efficient, cost-effective, and scalable synthetic routes is paramount for the commercial viability of any new drug. Future research will focus on innovative synthetic methodologies to produce this compound and its derivatives on a large scale.
Areas for Synthetic Innovation:
Novel Catalytic Methods: The use of new catalysts can improve reaction yields, reduce the number of synthetic steps, and allow for the use of more environmentally friendly reagents. mdpi.com
One-Pot Reactions: Developing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency and reduce waste. mdpi.com
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to traditional batch processes.
Table 2: Synthetic Approaches for Imidazo[4,5-c]pyridines
| Starting Materials | Reaction Type | Key Features |
|---|---|---|
| 5-methyl-3,4-diamino-pyridine and formic acid | Cyclization | Synthesis of methyl-substituted imidazo[4,5-c]pyridines. mdpi.com |
Interdisciplinary Approaches in Imidazo[4,5-c]pyridine Research
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of this compound derivatives will rely on the integration of expertise from various scientific fields.
Collaborative Disciplines:
Medicinal and Synthetic Chemistry: For the design and synthesis of novel analogues. nih.govnih.gov
Computational Chemistry and Molecular Modeling: To predict binding modes and guide the design of more potent and selective compounds. nih.gov
Pharmacology and Biology: To evaluate the biological activity and mechanism of action of the compounds in vitro and in vivo. nih.gov
Pharmaceutical Sciences: To develop suitable formulations for drug delivery and to conduct detailed pharmacokinetic studies.
By leveraging these interdisciplinary collaborations, researchers can accelerate the translation of promising this compound derivatives from the laboratory to the clinic, ultimately addressing unmet medical needs.
Q & A
Q. What synthetic routes are commonly employed for preparing 1H-imidazo[4,5-c]pyridin-4-ol derivatives, and how are structural variations introduced?
The synthesis of this compound derivatives typically involves condensation reactions using substituted amines or aryl groups. For example, in analogous imidazo[4,5-c]pyridine systems, substitutions at positions 1, 2, and 6 are achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. highlights the use of reagents like benzylamine, 4-methoxybenzylamine, and 4-trifluoromethylbenzylamine to introduce diverse substituents (e.g., phenyl, methoxyphenyl, trifluoromethylphenyl). Reaction conditions (e.g., temperature, solvent) and protecting group strategies (e.g., tert-butyl or benzyl groups) are critical for regioselectivity .
Q. How are this compound derivatives characterized to confirm structural integrity?
Structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For instance, in imidazo[4,5-c]quinoline derivatives, NMR spectra distinguish substituent-specific chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, NH groups at δ 5.5–6.5 ppm). HRMS validates molecular weight and purity (e.g., [M+H]+ ions with <2 ppm error). X-ray crystallography may resolve ambiguous cases, particularly for stereoisomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific data for this compound are limited, analogous compounds (e.g., 3-amino-1H-pyrazolo[4,3-c]pyridin-4-ol) require:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents at the 1-, 2-, and 6-positions influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that:
- Position 1: Bulky alkyl groups (e.g., 2-methylpropyl) enhance receptor binding affinity, as seen in Toll-like receptor 7 (TLR7) agonists .
- Position 2: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility.
- Position 6: Aromatic substituents (e.g., 4-chlorobenzyl) modulate potency by altering π-π stacking interactions with target proteins .
Q. What analytical challenges arise in quantifying this compound derivatives in biological matrices?
Key challenges include:
- Matrix effects: Co-eluting metabolites or plasma proteins can suppress ionization in LC-MS/MS. Mitigate via solid-phase extraction (SPE) or stable isotope-labeled internal standards.
- Degradation: Light-sensitive derivatives require amber vials and low-temperature storage (−80°C).
- Limit of detection (LOD): Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) to enhance sensitivity .
Q. How can contradictory data in SAR studies be resolved for imidazo[4,5-c]pyridine-based compounds?
Contradictions often stem from assay variability (e.g., cell lines, incubation times). Strategies include:
- Dose-response validation: Test compounds across a 10,000-fold concentration range to confirm EC50/IC50 consistency.
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity trends.
- Orthogonal assays: Cross-validate results using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) .
Q. What pharmacological mechanisms are associated with this compound derivatives?
These derivatives exhibit:
- Immunomodulation: Activation of TLR7/8 pathways induces cytokine production (e.g., TNF-α, IFN-γ), making them candidates for antiviral/anticancer therapies .
- Enzyme inhibition: Substitution with carboxamide groups (e.g., 4-carboxamide derivatives) can target kinases or adenosine receptors .
Methodological Tables
Q. Table 1. Representative Synthetic Yields and Conditions for Imidazo[4,5-c]pyridine Derivatives
| Substituent | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzyl | 4-Methoxybenzylamine | THF | 100 | 61 | |
| 2-Norbornanyl | Norbornaneamine | Toluene/DMF | 100 | 60 | |
| 1-Adamantanyl | Adamantaneamine | Toluene/DMF | 100 | 78 |
Q. Table 2. Key NMR Shifts for Imidazo[4,5-c]pyridin-4-ol Derivatives
| Proton Position | δ (ppm) Range | Assignment |
|---|---|---|
| Aromatic C-H (positions 5/7) | 7.8–8.2 | Singlet |
| NH (position 4) | 5.6–6.1 | Broad |
| Alkyl substituents | 1.2–2.8 | Multiplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
